molecular formula C20H20N4O2 B2850023 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415455-08-0

5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2850023
CAS No.: 2415455-08-0
M. Wt: 348.406
InChI Key: GVTYTOSFCUJFDY-UHFFFAOYSA-N
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Description

5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrimidine ring, and a tetrahydropyrrolo[3,4-c]pyrrole core

Preparation Methods

The synthesis of 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyclopropyl and methyl-substituted compounds.

    Construction of the Tetrahydropyrrolo[3,4-c]pyrrole Core: This step involves the formation of the tetrahydropyrrolo[3,4-c]pyrrole core through a series of cyclization and condensation reactions.

    Final Assembly:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Condensation: Condensation reactions can occur, leading to the formation of larger, more complex molecules.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can be compared with other similar compounds, such as:

    2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid: This compound shares the cyclopropyl and pyrimidine components but lacks the tetrahydropyrrolo[3,4-c]pyrrole core.

    1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-amine: This compound has a similar pyrimidine ring but differs in the core structure and functional groups.

The uniqueness of this compound lies in its specific combination of structural elements, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-12-9-17(22-18(21-12)13-7-8-13)23-10-15-16(11-23)20(26)24(19(15)25)14-5-3-2-4-6-14/h2-6,9,13,15-16H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTYTOSFCUJFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CC4C(C3)C(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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